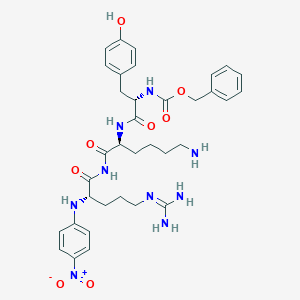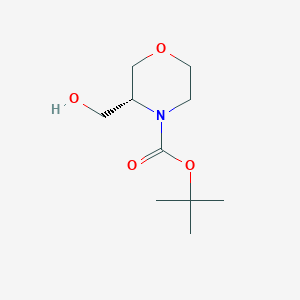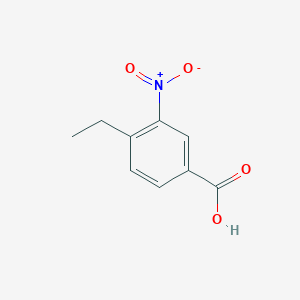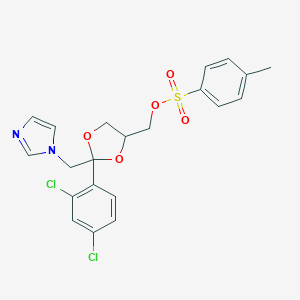
2,7-Diamino-4-nitrobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diamino-4-nitrobenzothiazole (DANT) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications. DANT is a potent electron-accepting molecule that can be used as an oxidant, a catalyst, and a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
2,7-Diamino-4-nitrobenzothiazole acts as an electron acceptor due to the presence of the nitro group, which can be reduced to the corresponding amino group. The reduction of the nitro group generates a highly reactive intermediate that can react with various nucleophiles, including thiols, amines, and amino acids. Moreover, 2,7-Diamino-4-nitrobenzothiazole can undergo reversible oxidation and reduction reactions, making it an ideal candidate for redox-mediated reactions.
Biochemical and Physiological Effects:
2,7-Diamino-4-nitrobenzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antiviral, and anticancer properties. Moreover, 2,7-Diamino-4-nitrobenzothiazole has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase. 2,7-Diamino-4-nitrobenzothiazole has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-Diamino-4-nitrobenzothiazole has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to undergo reversible oxidation and reduction reactions. However, 2,7-Diamino-4-nitrobenzothiazole has several limitations, including its toxicity, its potential to cause oxidative stress, and its limited availability.
Direcciones Futuras
There are several future directions for the study of 2,7-Diamino-4-nitrobenzothiazole. One potential application is in the development of redox-mediated reactions for the synthesis of complex organic compounds. Moreover, 2,7-Diamino-4-nitrobenzothiazole can be used as a redox mediator in the development of biosensors for the detection of various analytes. Additionally, the use of 2,7-Diamino-4-nitrobenzothiazole in the field of electrochemistry can be further explored for the development of organic solar cells and molecular electronics.
Conclusion:
In conclusion, 2,7-Diamino-4-nitrobenzothiazole is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,7-Diamino-4-nitrobenzothiazole can lead to the development of novel applications in various fields, including organic synthesis, electrochemistry, and biosensors.
Métodos De Síntesis
2,7-Diamino-4-nitrobenzothiazole can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with nitrous acid, the reaction of 2-aminobenzenethiol with nitric acid, and the reaction of 4-nitroaniline with sulfur and ammonium thiocyanate. However, the most common method for synthesizing 2,7-Diamino-4-nitrobenzothiazole involves the reaction of 2-aminobenzenethiol with nitric acid in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
2,7-Diamino-4-nitrobenzothiazole has been extensively studied for its diverse applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons, azo dyes, and quinazolines. Moreover, 2,7-Diamino-4-nitrobenzothiazole has shown promising results in the field of electrochemistry, where it has been used as an electron acceptor in the development of organic solar cells and molecular electronics. 2,7-Diamino-4-nitrobenzothiazole has also been used as a redox mediator in the electrochemical detection of various analytes, including glucose, dopamine, and uric acid.
Propiedades
Número CAS |
107586-87-8 |
|---|---|
Nombre del producto |
2,7-Diamino-4-nitrobenzothiazole |
Fórmula molecular |
C7H6N4O2S |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
4-nitro-1,3-benzothiazole-2,7-diamine |
InChI |
InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10) |
Clave InChI |
GBPDFDQVFTUIJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Sinónimos |
2,7-Benzothiazolediamine,4-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















